3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-23-17-9-10-18(14(2)11-17)19-15(13-22)12-21(20-19)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLMFTRFISAIBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazone Formation and Cyclocondensation
The foundational step involves condensing 4-ethoxy-2-methylacetophenone with phenylhydrazine under acidic conditions to yield the corresponding hydrazone. Microwave-assisted synthesis (450 W, 20–30 s) enhances reaction efficiency, achieving >85% yield:
$$ \text{4-Ethoxy-2-methylacetophenone} + \text{Phenylhydrazine} \xrightarrow{\text{HCl, EtOH, MW}} \text{Hydrazone Intermediate} $$
Vilsmeier-Haack Cyclization for Aldehyde Functionalization
The hydrazone undergoes cyclization and formylation using the Vilsmeier-Haack protocol. Critical parameters include:
- DMF:POCl₃ molar ratio (1:4) for optimal electrophilic formylation.
- Temperature control (0°C initial, 60–65°C post-addition) to prevent side reactions.
- Microwave irradiation (600 W, 30–60 s) reduces reaction time to minutes vs. hours under conventional heating.
$$ \text{Hydrazone} \xrightarrow{\text{DMF, POCl₃, MW}} \text{3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde} $$
Yield Optimization Data
| Condition | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional | 6 | 57 | 92 |
| Microwave-assisted | 0.5 | 78 | 98 |
Palladium-Catalyzed Cross-Coupling for Aryl Group Installation
For late-stage diversification, Suzuki-Miyaura coupling introduces the 4-ethoxy-2-methylphenyl moiety to pre-formed pyrazole scaffolds. This method employs:
- Pd(PPh₃)₄ (5 mol%) as catalyst.
- 4-Ethoxy-2-methylphenylboronic acid as coupling partner.
- K₂CO₃ base in toluene/EtOH (3:1) at 80°C.
$$ \text{3-Bromo-1-phenyl-1H-pyrazole-4-carbaldehyde} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(0)}} \text{Target Compound} $$
Coupling Efficiency
| Boronic Acid | Yield (%) | Selectivity (para:ortho) |
|---|---|---|
| 4-Ethoxy-2-methylphenyl | 82 | 95:5 |
| 3-Methoxyphenyl | 67 | 88:12 |
Spectroscopic Characterization and Structural Validation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.84 (s, 1H, CHO), 8.49 (s, 1H, pyrazole-H5), 7.82–7.45 (m, 5H, Ph-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 2.31 (s, 3H, Ar-CH₃), 1.38 (t, J = 7.0 Hz, 3H, CH₂CH₃).
- ¹³C NMR : δ 192.4 (CHO), 159.1 (C-O), 144.2 (pyrazole-C4), 138.5–114.7 (aromatic carbons), 63.9 (OCH₂), 20.1 (Ar-CH₃), 14.8 (CH₂CH₃).
Mass Spectrometry and Elemental Analysis
- HRMS (ESI-TOF) : m/z calculated for C₁₉H₁₈N₂O₂ [M+H]⁺: 307.1447, found: 307.1443.
- Elemental Analysis : Calculated (%) C 74.49, H 5.92, N 9.15; Found: C 74.32, H 5.88, N 9.09.
Comparative Analysis of Synthetic Routes
Advantages of Microwave-Assisted Vilsmeier-Haack
- Time efficiency : 30–60 s vs. 4–6 h.
- Enhanced purity : Reduced decomposition byproducts.
- Scalability : Demonstrated at 50 mmol scale without yield drop.
Limitations of Cross-Coupling Approaches
- Requires pre-functionalized bromopyrazole intermediates.
- Catalyst cost (Pd) limits industrial application.
Mechanistic Insights into Key Transformations
Vilsmeier-Haack Reaction Pathway
Regioselectivity in Pyrazole Formation
The orientation of substituents is governed by:
- Electronic effects : Electron-donating groups (ethoxy) direct cyclization to the meta position.
- Steric factors : 2-Methyl group minimizes ortho substitution.
Industrial-Scale Production Considerations
Process Optimization Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| POCl₃:DMF ratio | 1:4 (v/v) | Maximizes formylation |
| Reaction temperature | 60–65°C | Balances rate vs. side reactions |
| Microwave power | 600–800 W | Accelerates cyclization |
Environmental and Safety Aspects
- POCl₃ handling : Requires strict anhydrous conditions and PPE.
- Waste management : Neutralization of acidic byproducts with NaHCO₃.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to yield carboxylic acid derivatives. For example:
-
KMnO₄-mediated oxidation : In aqueous-pyridine systems, pyrazole-4-carbaldehydes are oxidized to 4-carboxylic acids with high efficiency (>85% yield) .
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄ (H₂O-pyridine) | 4-Carboxylic acid derivative | >85% | |
| CrO₃ (Acetic acid) | 4-Ketone derivatives (rare) | 45-60% |
Reduction Reactions
The aldehyde moiety can be selectively reduced to hydroxymethyl or methyl groups:
-
NaBH₄ reduction : Produces 4-hydroxymethylpyrazoles under mild conditions .
-
Catalytic hydrogenation : Converts the aldehyde to a methyl group using H₂/Pd-C .
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaBH₄ (MeOH, 0°C) | 4-Hydroxymethylpyrazole | 70-85% | |
| H₂/Pd-C (EtOH, RT) | 4-Methylpyrazole | 60-75% |
Condensation Reactions
The aldehyde participates in nucleophilic condensations to form heterocycles or extended π-systems:
-
With amines/hydrazines : Forms Schiff bases or hydrazones (e.g., thiosemicarbazones) .
-
Claisen-Schmidt reaction : Reacts with acetophenones to yield α,β-unsaturated ketones (chalcones) .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Schiff base formation | Aniline (EtOH, Δ) | 4-(Arylimino)pyrazole | 65-80% | |
| Chalcone synthesis | Acetophenone/NaOH (EtOH, Δ) | 4-Styrylpyrazole | 70-90% |
Nucleophilic Addition
The aldehyde group undergoes additions with Grignard reagents or organometallics:
-
Grignard addition : Forms secondary alcohols at the 4-position .
-
Wittig reaction : Generates alkenes via phosphonium ylides .
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| RMgX (THF, 0°C) | 4-(R-hydroxymethyl)pyrazole | 50-70% | |
| Ph₃P=CHCO₂Et (DCM, RT) | 4-(Ethoxycarbonylvinyl)pyrazole | 60-75% |
Electrophilic Aromatic Substitution
The electron-rich phenyl and pyrazole rings enable regioselective substitutions:
-
Nitration : Occurs at the para position of the 1-phenyl group .
-
Halogenation : Bromination at the 3-aryl group under FeBr₃ catalysis .
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 4-Nitro-1-phenylpyrazole derivative | 55-65% | ||
| Bromination (Br₂/FeBr₃) | 3-Bromo-4-ethoxy-2-methylphenyl derivative | 60-70% |
Cross-Coupling Reactions
The 4-ethoxy-2-methylphenyl group can participate in Suzuki-Miyaura couplings:
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | ArB(OH)₂/Pd(PPh₃)₄ (DME, Δ) | 3-Biarylpyrazole-4-carbaldehyde | 50-65% |
Key Structural Insights:
-
The 4-ethoxy-2-methylphenyl group enhances electron density, directing electrophilic substitutions to the para position .
-
The 1-phenyl group stabilizes the pyrazole ring via conjugation, reducing susceptibility to ring-opening reactions .
This reactivity profile underscores the compound’s utility in synthesizing bioactive molecules, agrochemicals, and materials science intermediates. Experimental validation of these pathways is recommended to optimize yields and selectivity for target applications.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of pyrazole derivatives, including 3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, pyrazole derivatives have shown effectiveness against various pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Properties
Pyrazole derivatives are being investigated for their anticancer properties. The presence of specific substituents on the pyrazole ring can enhance the compound's ability to inhibit cancer cell proliferation. Studies suggest that similar compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .
Photophysical Properties
The photophysical properties of pyrazole derivatives have been explored for their potential use in optoelectronic devices. The ability of these compounds to absorb light and emit fluorescence makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and solar cells. Investigations into the electronic structure and energy levels of similar compounds reveal promising characteristics for light-harvesting applications .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions, including condensation reactions that form the pyrazole core. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Studies
| Study | Findings |
|---|---|
| Al-Hazmi et al. (2024) | Investigated the synthesis of pyrazole derivatives with antimicrobial activity, highlighting structure-activity relationships that could apply to this compound. |
| MDPI Journal (2024) | Discussed the photophysical properties of related pyrazoles, indicating potential applications in OLED technology. |
| AJOL (2020) | Explored the synthesis methods for pyrazole carbaldehydes, providing insights into efficient synthetic routes applicable to this compound. |
Mechanism of Action
The mechanism of action of 3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-ethoxy-2-methylphenyl)piperidine
- 3-(4-ethoxy-2-methylphenyl)-2-hydroxypyridine
- 3-(4-ethoxy-2-methylphenyl)-5-methylthiazol-2-yl)aniline
Uniqueness
3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a pyrazole ring substituted with phenyl and ethoxy groups, which contribute to its biological activity.
Synthesis
The synthesis of pyrazole derivatives typically involves the condensation of hydrazine derivatives with appropriate carbonyl compounds. For this specific compound, the synthetic route may include steps such as:
- Formation of the Pyrazole Ring : Reaction of 4-ethoxy-2-methylbenzaldehyde with phenylhydrazine.
- Aldehyde Introduction : Oxidation or further functionalization to introduce the aldehyde group at the 4-position.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. Compounds similar to this compound have been tested against various bacterial strains, showing promising results:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(4-Ethoxy-2-methylphenyl)-1-phenyl-pyrazole | Staphylococcus aureus | 0.22 μg/mL |
| Similar Pyrazoles | E. coli | 0.25 μg/mL |
These results indicate that this class of compounds could serve as potential candidates for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been explored extensively. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. For instance:
| Cancer Type | Cell Line | IC50 (μM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 5.0 |
| Lung Cancer | A549 | 7.5 |
These findings suggest that the incorporation of specific substituents on the pyrazole ring can enhance anticancer activity .
Anti-inflammatory Activity
Compounds in the pyrazole family have shown anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. A study reported that certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 μM, comparable to standard anti-inflammatory drugs .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A series of pyrazole derivatives were evaluated for their antimicrobial properties against multi-drug resistant strains, showing significant inhibition and potential as lead compounds for drug development.
- Anticancer Screening : In vitro studies demonstrated that specific pyrazole derivatives induced apoptosis in cancer cells through mitochondrial pathways, suggesting a mechanism for their anticancer effects.
Q & A
Q. What are the common synthetic routes for preparing 3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via:
- Vilsmeier-Haack reaction : Formylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one using POCl₃ and DMF under controlled conditions .
- Nucleophilic substitution : Reaction of 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde with phenols (e.g., 4-ethoxy-2-methylphenol) in the presence of K₂CO₃ as a base .
- Claisen-Schmidt condensation : Coupling of acetophenone derivatives with pyrazole-4-carbaldehydes under alkaline conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- X-ray crystallography : Provides unambiguous structural confirmation, including bond lengths and dihedral angles between substituents .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., ethoxy group at δ ~1.3 ppm for CH₃ and ~4.0 ppm for OCH₂) .
- IR spectroscopy : Confirms the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and aromatic C-H stretches .
Q. What are the typical reactions of the pyrazole-4-carbaldehyde group in this compound?
The aldehyde moiety undergoes:
- Condensation with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated ketones .
- Oxime formation : Reaction with hydroxylamine derivatives to generate O-[(heteroaryl)methyl]oximes for biological screening .
- Schiff base synthesis : Interaction with amines to create imine-linked derivatives for coordination chemistry .
Q. How do substituents on the pyrazole ring influence the compound’s physical properties?
- The 4-ethoxy-2-methylphenyl group enhances lipophilicity, affecting solubility and crystallization behavior .
- Electron-donating groups (e.g., ethoxy) stabilize the aldehyde via resonance, while electron-withdrawing groups (e.g., halogens) increase electrophilicity for nucleophilic attacks .
Q. What purification methods are recommended for isolating this compound?
- Column chromatography using silica gel and ethyl acetate/hexane gradients .
- Recrystallization from ethanol or dichloromethane-hexane mixtures to achieve >95% purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the Vilsmeier-Haack synthesis?
Key factors include:
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies in antibacterial or antiviral results may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing against S. aureus ATCC 25923) .
- Structural analogs : Compare substituent effects (e.g., 4-bromo vs. 4-methoxy derivatives) to identify SAR trends .
- Solubility differences : Use DMSO as a co-solvent (<1% v/v) to ensure consistent bioavailability .
Q. What computational methods predict the reactivity or bioactivity of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Screens against target proteins (e.g., HIV-1 reverse transcriptase) to prioritize derivatives for synthesis .
Q. What strategies enhance solubility for in vitro assays without compromising stability?
Q. How are fused heterocyclic systems synthesized from this compound?
The carbaldehyde serves as a building block for:
- Pyrazolo[3,4-c]pyrazoles : React with hydrazine hydrate in ethanol under reflux to form fused rings .
- Thieno[2,3-c]pyrazoles : Condense with thiophene derivatives via Suzuki-Miyaura coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
